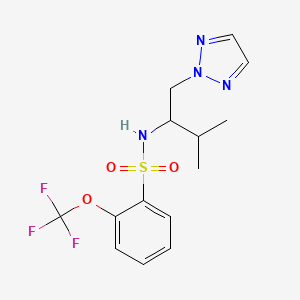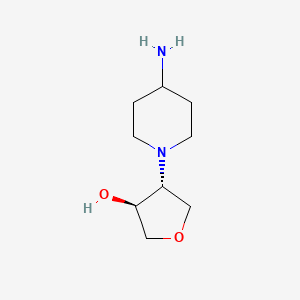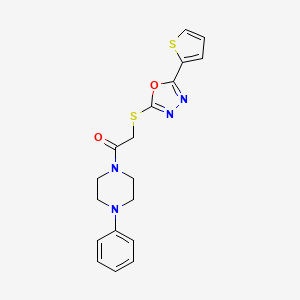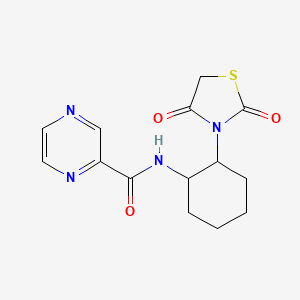
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as therapeutic agents, particularly as antimalarial , anticancer , and enzyme inhibitors . The presence of a triazole ring in the structure is significant, as triazole-containing compounds have been shown to be potent inhibitors of various enzymes, including carbonic anhydrases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the coupling of a suitable sulfonamide with a compound containing the desired substituents. For instance, the synthesis of triazole-containing benzenesulfonamides can be achieved through reactions involving aminoguanidines and phenylglyoxal hydrate , or by employing azide-alkyne cycloaddition reactions for bi-triazole precursors . The yields for such syntheses vary, with some being as high as 80% . The structures of the synthesized compounds are confirmed using techniques such as IR, NMR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide moiety, which is often linked to other functional groups that impart specific properties to the compound. For example, the incorporation of triazole rings can enhance the compound's ability to interact with enzyme active sites . The molecular structure is crucial in determining the compound's affinity and selectivity towards biological targets, as seen in the structure-activity relationship (SAR) studies .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, they can act as inhibitors for enzymes like carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site . The introduction of substituents such as fluorine atoms can significantly affect the compound's reactivity and selectivity, as observed in COX-2 inhibitor studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of substituents like the trifluoromethoxy group can affect the compound's lipophilicity, which in turn can influence its bioavailability and metabolic stability . The introduction of flexible linkers, such as ether or amino groups, can confer additional flexibility to the molecule, potentially enhancing its ability to interact with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A key area of research focuses on the synthesis and characterization of derivatives related to "N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide". Studies have developed novel synthetic routes and characterization techniques for benzenesulfonamide derivatives, which are essential for further applications in drug discovery and material science. For example, research on the synthesis of celecoxib derivatives explores their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, providing a foundation for therapeutic applications (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antioxidant Properties
Another significant area of research is the investigation of antimicrobial and antioxidant properties of sulfonamide derivatives. Studies have shown that compounds incorporating 1,2,3-triazole moieties exhibit notable antimicrobial and antioxidant activities, highlighting their potential in developing new antimicrobial agents and antioxidants (N. Reddy et al., 2016).
Inhibition of Enzymatic Activities
The inhibition of enzymatic activities, such as carbonic anhydrases and cyclooxygenases, by sulfonamide derivatives is a critical area of research with implications for treating various diseases. For instance, benzenesulfonamides incorporating 1,3,5-triazine structural motifs have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).
Anticancer Activity
The potential anticancer activity of sulfonamide derivatives is also a significant research focus. Studies have identified novel sulfonamide compounds with promising in vitro antitumor activity, suggesting potential applications in cancer therapy (J. Sławiński et al., 2012).
Drug Discovery and Development
Research on sulfonamide derivatives extends into drug discovery and development, where these compounds are explored for their therapeutic potential against various diseases. The design and synthesis of new derivatives aim to develop antimalarial prototypes, highlighting the versatility and broad applicability of these compounds in medicinal chemistry (N. Boechat et al., 2011).
Propiedades
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3S/c1-10(2)11(9-21-18-7-8-19-21)20-25(22,23)13-6-4-3-5-12(13)24-14(15,16)17/h3-8,10-11,20H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPLMRMMHKONGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)
![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)
![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)
![N~5~-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)


![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2506225.png)
![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)